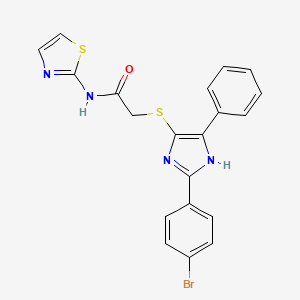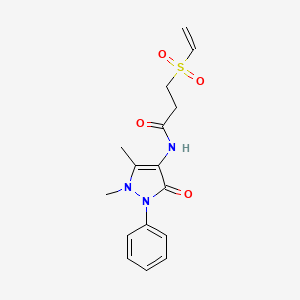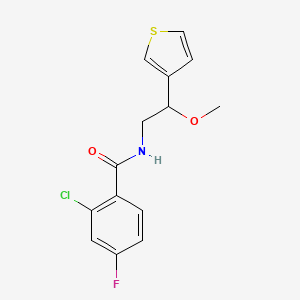
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine (C2P3TFP) is a heterocyclic compound that is composed of a pyrimidine ring and a pyridine ring. It is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. C2P3TFP has shown promise in its ability to act as a ligand for various metal ions and as a potential inhibitor of enzymes. It has also been studied for its potential use as a fluorescent probe in imaging applications.
Applications De Recherche Scientifique
Structural and Photophysical Studies
Research indicates that pyrimidine derivatives, including those related to 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine, are studied for their promising applications in medicine and nonlinear optics (NLO) fields. A study focused on thiopyrimidine derivatives reveals their significant NLO character and potential for optoelectronic applications, highlighting the importance of such compounds in the development of high-tech materials (Hussain et al., 2020).
Synthesis and Optical Properties
Another study demonstrates the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and investigates their optical absorption and emission properties. This research outlines how the presence of electron-donating groups can significantly influence the solvatochromism and photophysical behavior of these compounds, making them potential candidates for colorimetric and luminescent pH sensors (Hadad et al., 2011).
Charge Transfer Materials
Further investigations into pyrimidine derivatives, specifically focusing on the charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, reveal their potential as efficient charge transfer materials. The study suggests that new derivatives could be comparable to or even surpass existing materials used in electronic applications, indicating a significant area of research for materials science (Irfan, 2014).
Metal Cation Complexation and Sensory Applications
Another area of interest is the complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with metal ions, which can lead to notable changes in their optical properties. This aspect opens up possibilities for the development of new sensory applications based on these materials, highlighting the versatility and utility of pyrimidine derivatives in detecting and responding to environmental changes (Hadad et al., 2013).
Propriétés
IUPAC Name |
4-chloro-2-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-8-4-7(10(12,13)14)16-9(17-8)6-2-1-3-15-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGKOOKRVOCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2672970.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2672975.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B2672976.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)
![1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672980.png)

![2-(5-chloro-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2672983.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672986.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B2672989.png)

![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)